
(R)-1-Cbz-3-isopropyl-piperazine
Overview
Description
®-1-Cbz-3-isopropyl-piperazine is a chiral piperazine derivative The compound features a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom at the first position and an isopropyl group at the third position of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-3-isopropyl-piperazine typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected by introducing a benzyl carbamate group. This is usually achieved by reacting piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Introduction of Isopropyl Group: The isopropyl group is introduced at the third position of the piperazine ring through an alkylation reaction. This can be done using isopropyl bromide or isopropyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
Industrial production of ®-1-Cbz-3-isopropyl-piperazine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is emphasized to align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-1-Cbz-3-isopropyl-piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to remove the Cbz protecting group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: N-oxides of ®-1-Cbz-3-isopropyl-piperazine.
Reduction: Deprotected piperazine derivatives.
Substitution: Various alkyl or aryl substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Role as an Intermediate:
(R)-1-Cbz-3-isopropyl-piperazine serves as a crucial intermediate in the synthesis of pharmaceutical compounds, especially those targeting the central nervous system (CNS). Its structural features allow for modifications that enhance the pharmacological properties of resultant drugs. For example, compounds derived from this piperazine have been explored for their potential as CXCR4 antagonists, which are significant in treating conditions like HIV and certain cancers .
Case Study: CXCR4 Antagonists
A series of N-alkyl piperazine derivatives were synthesized to evaluate their efficacy as CXCR4 antagonists. Modifications to the piperazine structure, including substitutions at various positions, demonstrated improved activity and selectivity. The study highlighted how this compound derivatives exhibited promising results in assays measuring calcium flux induced by SDF-1, a chemokine involved in stem cell mobilization .
Organic Synthesis
Building Block for Complex Molecules:
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations—such as oxidation to form N-oxides or reduction to yield deprotected derivatives—makes it versatile for synthetic applications .
Synthesis Pathways:
The compound can be synthesized via several methods that involve protecting group strategies and selective functionalization. This flexibility allows chemists to tailor the synthesis according to desired end products, enhancing its utility in drug development and other chemical applications .
Biological Studies
Enzyme Inhibitors and Receptor Ligands:
Due to its structural similarity to biologically active piperazine derivatives, this compound is employed in studying enzyme inhibitors and receptor ligands. Its derivatives have been investigated for their binding affinities towards various biological targets, which is crucial for understanding their mechanism of action and potential therapeutic effects .
Case Study: Interaction Studies
Research has shown that modifications to the piperazine ring can significantly influence biological activity. For instance, studies involving enzyme inhibition demonstrated that certain derivatives of this compound effectively modulated enzyme activity by occupying active sites, thereby preventing substrate binding.
Industrial Applications
Agrochemicals and Specialty Chemicals:
Beyond medicinal uses, this compound finds applications in the production of agrochemicals and specialty chemicals. Its unique properties facilitate the development of compounds with specific functionalities required in agricultural formulations.
Data Table: Summary of Applications
Application Area | Description | Notable Findings |
---|---|---|
Medicinal Chemistry | Intermediate for CNS-targeting drugs | Effective CXCR4 antagonists derived from modifications |
Organic Synthesis | Building block for complex molecules | Versatile transformations; oxidation/reduction pathways available |
Biological Studies | Study of enzyme inhibitors and receptor ligands | Significant binding affinity improvements with structural modifications |
Industrial Applications | Production of agrochemicals and specialty chemicals | Unique properties enhance functionality in agricultural formulations |
Mechanism of Action
The mechanism of action of ®-1-Cbz-3-isopropyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl carbamate group can be cleaved under physiological conditions, releasing the active piperazine moiety. This moiety can then interact with its target, potentially inhibiting enzyme activity or modulating receptor function. The isopropyl group may enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Cbz-3-isopropyl-piperazine: The enantiomer of ®-1-Cbz-3-isopropyl-piperazine, which may have different biological activity and selectivity.
1-Cbz-4-isopropyl-piperazine: A structural isomer with the isopropyl group at the fourth position instead of the third.
1-Cbz-3-methyl-piperazine: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness
®-1-Cbz-3-isopropyl-piperazine is unique due to its specific chiral configuration and the presence of both the benzyl carbamate and isopropyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
(R)-1-Cbz-3-isopropyl-piperazine is a chiral compound belonging to the piperazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Preparation of Starting Materials : The synthesis begins with commercially available piperazine derivatives.
- Protection of Amine : The amine group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
- Alkylation : The isopropyl group is introduced through alkylation reactions.
- Deprotection : Finally, the Cbz group is removed to yield the final product.
This synthetic route allows for the selective introduction of functional groups while maintaining the integrity of the piperazine core.
This compound exhibits its biological activity primarily through interactions with various receptors and enzymes. It has been shown to modulate receptor activity, particularly in relation to neurotransmitter systems. The compound's ability to bind selectively to certain targets makes it a candidate for further pharmacological studies.
Pharmacological Profiles
Research indicates that this compound may exhibit various biological activities, including:
- Antidepressant-like Effects : Studies have suggested that piperazine derivatives can influence serotonin and dopamine pathways, which are crucial in mood regulation.
- Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS), potentially offering neuroprotective effects against oxidative stress-related conditions .
- Cytotoxicity Against Cancer Cells : Initial studies have indicated that this compound may possess cytotoxic effects on certain cancer cell lines, making it a potential candidate for cancer therapy .
Table 1: Biological Activities of this compound
Activity Type | Observed Effect | Reference |
---|---|---|
Antidepressant | Modulation of serotonin receptors | |
Antioxidant | Scavenging of ROS | |
Cytotoxicity | Inhibition of cancer cell proliferation |
Case Studies
-
Study on Antidepressant Activity :
A study evaluated the effects of various piperazine derivatives, including this compound, in animal models for depression. Results indicated a significant reduction in depressive-like behaviors compared to controls, suggesting potential therapeutic applications in mood disorders . -
Antioxidative Mechanism Investigation :
In vitro assays showed that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The compound was found to stabilize mitochondrial membranes and reduce apoptosis markers, highlighting its potential as an antioxidant . -
Cytotoxicity Profile Assessment :
A recent investigation into the cytotoxic effects of this compound on pancreatic cancer cell lines revealed an IC50 value in the low micromolar range, indicating significant potency against these cells while sparing normal fibroblast cells .
Properties
IUPAC Name |
benzyl (3R)-3-propan-2-ylpiperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)14-10-17(9-8-16-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKFCNJIUKFZTO-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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